2-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
Description
This compound features a 7-hydroxy-4-methylcoumarin (chromen-2-one) core linked to an acetamide group substituted with a 2-methoxybenzyl moiety. The coumarin scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the hydroxyl group at position 7 and methoxybenzyl side chain may enhance solubility and target binding . Such derivatives are often explored for pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-12-15-8-7-14(22)9-18(15)26-20(24)16(12)10-19(23)21-11-13-5-3-4-6-17(13)25-2/h3-9,22H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXOLLNRYGGDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Bromination
Radical bromination with NBS occasionally led to di-substitution at positions 3 and 6. Switching to FeCl₃ as a Lewis acid improved selectivity for position 3 (yield: 72%).
Amide Coupling Efficiency
Using HATU instead of EDCl/HOBt increased the coupling yield to 75% but raised costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the chromenone core can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, reducing oxidative stress in cells.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Coumarin-Based Analogs
- N-(2-Chlorophenyl)-2-[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Acetamide (): Shares the 4-methylcoumarin core but substitutes the 7-hydroxy group with a chlorophenyl-acetamide side chain.
- 2-(3-Benzyl-4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetamide () :
(b) Non-Coumarin Analogs
Substituent Effects on Properties
*ClogP values estimated using fragment-based methods.
Structural and Functional Implications
- Bioactivity: Coumarin derivatives (e.g., ) are often associated with anticoagulant or antioxidant activity. The target’s 7-hydroxy group may enhance radical scavenging compared to non-hydroxylated analogs .
- Solubility : The methoxybenzyl group in the target compound balances hydrophilicity, whereas chlorophenyl () or isopropylphenyl () groups reduce aqueous solubility.
- Crystallography : Structural analysis of analogs (e.g., –5) relies on SHELXL and WinGX , tools critical for resolving planar coumarin systems and side-chain conformations .
Biological Activity
The compound 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.
The molecular formula of the compound is with a molecular weight of 353.37 g/mol. The structure features a coumarin backbone substituted with an acetamide group and a methoxyphenyl moiety, which may enhance its biological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of coumarin derivatives. For instance, derivatives similar to our compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models:
- Mechanism of Action : The compound is thought to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses. In vitro studies demonstrated that it could suppress the degradation of IκBα and prevent the nuclear translocation of NF-κB .
- Case Study : In a study involving RAW264.7 macrophages, the compound demonstrated significant inhibition of LPS-induced cytokine release, indicating its potential as an anti-inflammatory agent .
Antioxidant Activity
The antioxidant properties of coumarins are well-documented, and derivatives like the one are no exception:
- Radical Scavenging : The compound has shown promising results in scavenging free radicals in various assays. For example, it was evaluated alongside other modified coumarins for their ability to inhibit DPPH radicals, with some derivatives exhibiting over 90% inhibition at specific concentrations .
- Comparative Analysis : In comparative studies, the antioxidant activity was assessed against known standards, establishing a baseline for efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of coumarin derivatives:
| Compound | Structure | Activity Level | Mechanism |
|---|---|---|---|
| 2a | Coumarin derivative with methoxy substitution | High | NF-κB inhibition |
| 1a | Basic coumarin structure | Moderate | Cytokine suppression |
| 5 | Modified coumarin with phenyl groups | Very High | Radical scavenging |
This table summarizes key findings from various studies indicating that structural modifications significantly influence biological activity.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing high-purity 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide?
- Methodological Answer : Multi-step synthesis involving chromenone core formation followed by amide coupling is recommended. For example:
Chromenone Core : Start with 7-hydroxy-4-methylcoumarin, and introduce substituents via Pechmann condensation or Friedel-Crafts acylation .
Amide Coupling : Use EDC/HOBt or DCC as coupling agents with (2-methoxyphenyl)methylamine under inert conditions (N₂ atmosphere) .
Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethyl acetate/hexane) for >95% purity .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use complementary analytical techniques:
- NMR : Compare ¹H/¹³C NMR shifts with reference compounds (e.g., δ ~6.8–7.4 ppm for aromatic protons, δ ~168–170 ppm for carbonyl groups) .
- IR Spectroscopy : Validate carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+) for [M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation at 517 nm) .
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA or fluorometric kits .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Modify the chromenone’s 7-hydroxy group (e.g., acetylation, alkylation) and the methoxybenzyl moiety (e.g., halogenation) .
- Biological Testing : Compare IC₅₀ values across analogs (see Table 1).
Table 1 : SAR Comparison with Structural Analogs
| Substituent (R₁) | Methoxy Position (R₂) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| 7-OH | 2-OCH₃ | COX-2: 12.3 ± 1.2 |
| 7-OAc | 2-OCH₃ | COX-2: 28.7 ± 2.1 |
| 7-OH | 4-OCH₃ | DPPH: 45.6 ± 3.4 |
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like enzyme source (human recombinant vs. tissue-derived), substrate concentration, and incubation time .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Computational Validation : Use molecular docking (AutoDock Vina) to compare binding affinities with crystal structures of target enzymes (e.g., COX-2 PDB: 5KIR) .
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside groups at the 7-hydroxy position to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA nanoparticles (size: 150–200 nm) for controlled release in cell culture media .
- Solubility Measurement : Determine logP via shake-flask method (octanol/water partition) and compare with computational predictions (e.g., ChemAxon) .
Q. How to validate metabolite stability in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for phase I/II metabolites .
- Stability Markers : Monitor demethylation of the methoxy group or hydroxylation of the chromenone core .
- Half-Life Calculation : Use non-compartmental analysis (NCA) in software like Phoenix WinNonlin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
